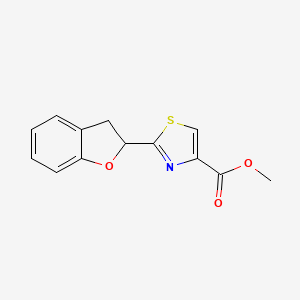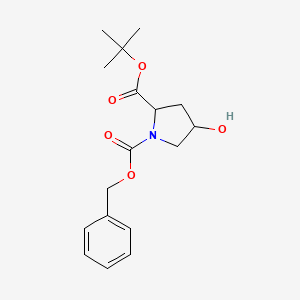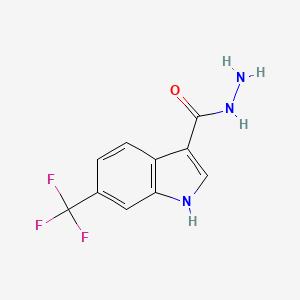![molecular formula C31H48N4O4Si B13681181 (S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]propanamide](/img/structure/B13681181.png)
(S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]propanamide is a complex organic compound that features a variety of functional groups, including a Boc-protected amine, dicyclopropyl groups, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Boc-protected amine: The Boc-protected amine is synthesized by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Cyclopropanation: The dicyclopropyl groups are introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Pyrazole ring formation: The pyrazole ring is constructed through a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Final coupling: The final step involves coupling the Boc-protected amine with the pyrazole derivative using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine or the pyrazole ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: Pd/C, hydrogen gas, ethanol, room temperature.
Substitution: NaH, alkyl halides, dimethylformamide (DMF), elevated temperature.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the pyrazole ring may yield pyrazole oxides, while reduction of the Boc-protected amine could lead to the corresponding free amine.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]propanamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of (S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1H-pyrazol-4-yl]phenyl]propanamide: Similar structure but lacks the trimethylsilyl ethoxy group.
(S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]butanamide: Similar structure but has a butanamide instead of a propanamide.
Uniqueness
The uniqueness of (S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]propanamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the trimethylsilyl ethoxy group, in particular, may enhance its solubility and stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C31H48N4O4Si |
|---|---|
Molekulargewicht |
568.8 g/mol |
IUPAC-Name |
tert-butyl N-[1,1-dicyclopropyl-3-[4-[3,5-dimethyl-1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]anilino]-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C31H48N4O4Si/c1-20-26(21(2)35(34-20)19-38-17-18-40(6,7)8)22-13-15-25(16-14-22)32-29(36)28(33-30(37)39-31(3,4)5)27(23-9-10-23)24-11-12-24/h13-16,23-24,27-28H,9-12,17-19H2,1-8H3,(H,32,36)(H,33,37) |
InChI-Schlüssel |
NKQOXKZDCJYAPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1COCC[Si](C)(C)C)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,5-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13681106.png)


![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid](/img/structure/B13681129.png)

![2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione](/img/structure/B13681131.png)


![8-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13681149.png)





